molecular formula C12H11NO B13177057 N-(3-ethynylphenyl)but-2-enamide

N-(3-ethynylphenyl)but-2-enamide

Katalognummer: B13177057
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: FJDZMRLCNUHBEE-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethynylphenyl)but-2-enamide is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)but-2-enamide typically involves the reaction of 3-ethynylaniline with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethynylphenyl)but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-ethynylphenyl)but-2-enamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(3-ethynylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-ethynylphenyl)acetamide
  • N-(3-ethynylphenyl)prop-2-enamide
  • N-(3-ethynylphenyl)butanamide

Uniqueness

N-(3-ethynylphenyl)but-2-enamide is unique due to the presence of both an ethynyl group and a but-2-enamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group enhances its ability to participate in various chemical reactions, while the but-2-enamide moiety provides additional sites for interaction with biological targets .

Eigenschaften

Molekularformel

C12H11NO

Molekulargewicht

185.22 g/mol

IUPAC-Name

(E)-N-(3-ethynylphenyl)but-2-enamide

InChI

InChI=1S/C12H11NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h2-3,5-9H,1H3,(H,13,14)/b6-3+

InChI-Schlüssel

FJDZMRLCNUHBEE-ZZXKWVIFSA-N

Isomerische SMILES

C/C=C/C(=O)NC1=CC=CC(=C1)C#C

Kanonische SMILES

CC=CC(=O)NC1=CC=CC(=C1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.